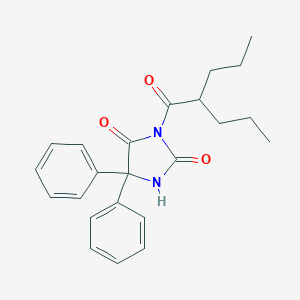
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin, also known as Pentylenetetrazol (PTZ), is a chemical compound that has been extensively studied for its effects on the central nervous system. PTZ is a common convulsant agent used in laboratory experiments to induce seizures in animals. The compound has been used in scientific research to investigate the mechanisms of epilepsy and other neurological disorders.
作用机制
PTZ acts as a GABA-A receptor antagonist, which leads to the disinhibition of neuronal activity. The compound binds to the receptor and prevents the inhibitory effect of GABA, leading to hyperexcitability of neurons. This hyperexcitability can lead to the onset of seizures in animals.
生化和生理效应
PTZ-induced seizures result in changes in the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound has also been shown to induce oxidative stress and inflammation in the brain. These effects can lead to neuronal damage and contribute to the pathogenesis of neurological disorders.
实验室实验的优点和局限性
The advantages of using PTZ in laboratory experiments include its ability to induce seizures that are similar to those observed in human epilepsy. The compound is also relatively inexpensive and easy to synthesize. The limitations of using PTZ include its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
Future research on PTZ could focus on developing new therapeutic agents for the treatment of epilepsy and other neurological disorders. The compound could also be used to investigate the role of oxidative stress and inflammation in the pathogenesis of these diseases. Additionally, PTZ could be used as a tool for studying the effects of various drugs on seizure activity in animals.
Conclusion
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin, or PTZ, is a chemical compound that has been extensively studied for its effects on the central nervous system. The compound is commonly used in laboratory experiments to induce seizures in animals and has been used as a model for investigating the mechanisms of epilepsy and other neurological disorders. PTZ acts as a GABA-A receptor antagonist, leading to hyperexcitability of neurons and the onset of seizures. Future research on PTZ could lead to the development of new therapeutic agents for the treatment of neurological disorders.
合成方法
The synthesis of PTZ involves the reaction of hydrazine with pentanone to form a hydrazone intermediate. The resulting compound is then cyclized to form PTZ. The synthesis of PTZ is relatively simple and can be performed on a large scale.
科学研究应用
PTZ is commonly used in scientific research to induce seizures in animals. The compound has been used as a model for investigating the mechanisms of epilepsy and other neurological disorders. PTZ-induced seizures are similar to those observed in human epilepsy, making it a useful tool for studying the pathophysiology of the disease.
属性
CAS 编号 |
153735-26-3 |
|---|---|
产品名称 |
3-(2-Propylpentanoyl)-5,5-diphenylhydantoin |
分子式 |
C23H26N2O3 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
5,5-diphenyl-3-(2-propylpentanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C23H26N2O3/c1-3-11-17(12-4-2)20(26)25-21(27)23(24-22(25)28,18-13-7-5-8-14-18)19-15-9-6-10-16-19/h5-10,13-17H,3-4,11-12H2,1-2H3,(H,24,28) |
InChI 键 |
HUMCKIRUBBAIHV-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCCC(CCC)C(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
其他 CAS 编号 |
153735-26-3 |
同义词 |
3-(2-propylpentanoyl)-5,5-diphenylhydantoin valproyl DPH valproyl phenytoin VPDPH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



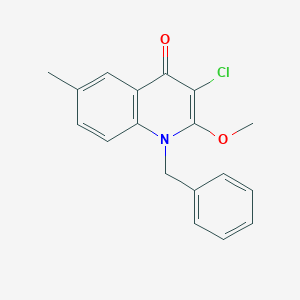
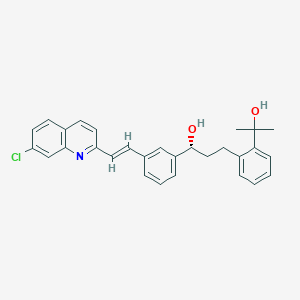
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
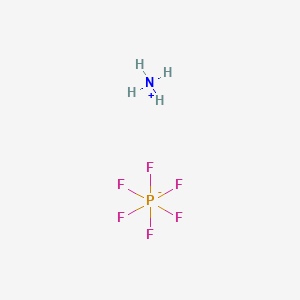
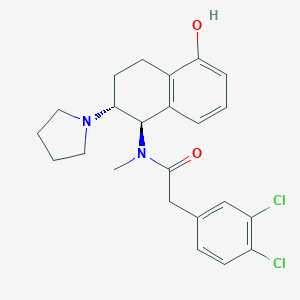
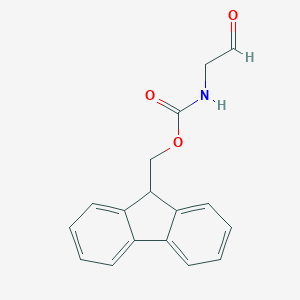
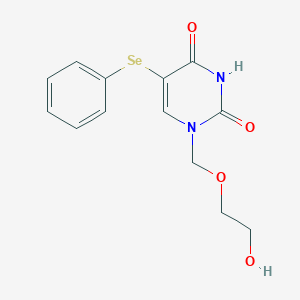

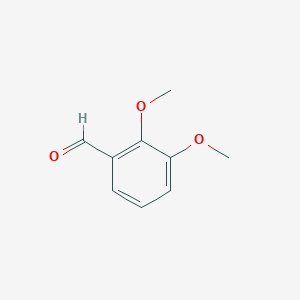
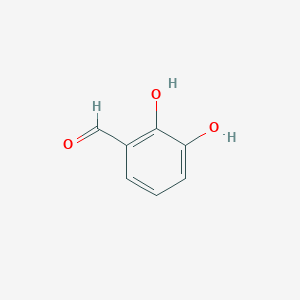
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)


